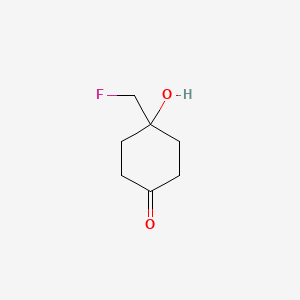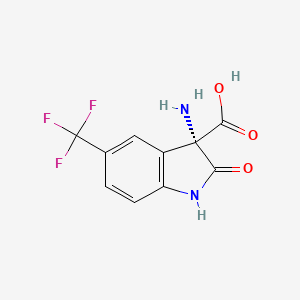
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is a complex organic compound characterized by its indole core structure, which is substituted with an amino group, a trifluoromethyl group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves multi-step organic reactions. One common approach is the copper-catalyzed oxidative dehydrogenative annulation of oximes with α-amino ketones . This method utilizes O-acyl oximes as internal oxidants and three-atom-unit components combined with a copper catalyst to generate oxime nitrogen-centered radicals and oxidative dehydrogenation of the α-amino ketones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, as well as the development of efficient purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced by other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s trifluoromethyl group can enhance its binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
α-trifluoromethylstyrenes: These compounds are versatile synthetic intermediates used in organic synthesis.
5-trifluoromethyl isoxazoles: These compounds are synthesized via denitrogenative cyclization and have applications in organic chemistry.
Uniqueness
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its indole core structure combined with the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications.
Propriétés
Formule moléculaire |
C10H7F3N2O3 |
|---|---|
Poids moléculaire |
260.17 g/mol |
Nom IUPAC |
(3S)-3-amino-2-oxo-5-(trifluoromethyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C10H7F3N2O3/c11-10(12,13)4-1-2-6-5(3-4)9(14,8(17)18)7(16)15-6/h1-3H,14H2,(H,15,16)(H,17,18)/t9-/m0/s1 |
Clé InChI |
DKAAFDDOIWQHDC-VIFPVBQESA-N |
SMILES isomérique |
C1=CC2=C(C=C1C(F)(F)F)[C@](C(=O)N2)(C(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1C(F)(F)F)C(C(=O)N2)(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4,4,5,5-tetramethyl-2-[(Z)-2,3,3,3-tetrafluoroprop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13906702.png)
![4-Ethyl-5-(5,6,7,8-tetrahydro-naphthalen-2-yloxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B13906704.png)

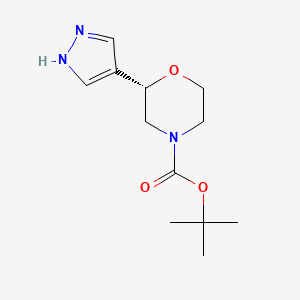

![methyl 3-[5-oxo-3-(trifluoromethyl)-4H-pyrazol-1-yl]benzoate](/img/structure/B13906740.png)
![methyl (2R)-3-(1-bicyclo[1.1.1]pentanyl)-2-(tert-butoxycarbonylamino)propanoate](/img/structure/B13906744.png)

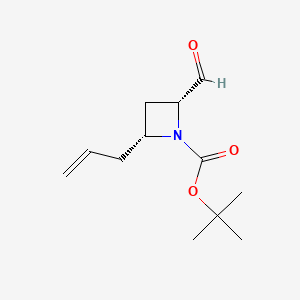
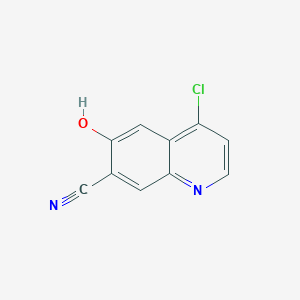
![Methyl 2-chlorothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B13906762.png)

![(3Z,5Z,7Z,9S,10R,11Z,13Z,15Z,20S)-9,10-dihydroxy-7,15-dimethyl-20-[(2E,4E)-octa-2,4-dienyl]-1-azacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B13906770.png)
